Octahydro-4,8a-dimethyl-4a(2H)-naphthol
CAS No.: 16452-32-7
Cat. No.: VC21015243
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16452-32-7 |
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Molecular Formula | C12H22O |
Molecular Weight | 182.3 g/mol |
IUPAC Name | 4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
Standard InChI | InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3 |
Standard InChI Key | JLPUXFOGCDVKGO-UHFFFAOYSA-N |
SMILES | CC1CCCC2(C1(CCCC2)O)C |
Canonical SMILES | CC1CCCC2(C1(CCCC2)O)C |
Boiling Point | 270.0 °C |
Introduction
Chemical Structure and Identity
Octahydro-4,8a-dimethyl-4a(2H)-naphthol is a tertiary alcohol with a molecular formula of C12H22O and a molecular weight of 182.3 g/mol . It belongs to the class of organic compounds known as tertiary alcohols, which are compounds where a hydroxy group is attached to a saturated carbon atom surrounded by three carbon groups .
The compound exists in several stereoisomeric forms, each with distinct properties:
Stereochemistry and Isomers
The stereochemistry of Octahydro-4,8a-dimethyl-4a(2H)-naphthol is particularly important for its biological activity and sensory properties. Multiple stereoisomers have been identified:
Chemical Identifiers
Physical and Chemical Properties
Octahydro-4,8a-dimethyl-4a(2H)-naphthol possesses several notable physical and chemical properties that influence its behavior in various applications and environmental contexts.
Physical Properties
Chemical Properties
The compound is characterized by its tertiary alcohol functional group, which influences its chemical behavior:
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The tertiary alcohol group makes it resistant to oxidation compared to primary and secondary alcohols
Natural Occurrence and Significance
Environmental Presence
Octahydro-4,8a-dimethyl-4a(2H)-naphthol, particularly in its form known as geosmin, is widely distributed in nature and plays a significant role in various environmental contexts:
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Responsible for the distinctive earthy scent known as petrichor that occurs when rain falls after a dry spell
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Produced by certain microorganisms, particularly Streptomyces species
Environmental Impact
The compound has significant implications for water quality and food products:
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Implicated in off-flavors in shellfish, freshwater fish, and drinking water
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Can negatively affect the taste profile of certain vegetables
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The human nose is extremely sensitive to this compound, capable of detecting it at concentrations as low as 5 parts per trillion
Synthesis Methods
Laboratory Synthesis
While the search results don't provide a direct synthesis method for Octahydro-4,8a-dimethyl-4a(2H)-naphthol itself, they do include information on the synthesis of related compounds:
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Related compounds like (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol have been synthesized through complex multi-step processes starting from racemic Wieland–Miescher ketone
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The synthesis typically involves 13-15 steps with various intermediates
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Key reactions in these syntheses include the Mitsunobu reaction and stereo- and regioselective epoxidation
Specific Synthetic Steps
The synthesis of related compounds involves several specific reaction steps:
These synthetic approaches provide insight into potential methods for the synthesis of Octahydro-4,8a-dimethyl-4a(2H)-naphthol, although the exact synthetic route may differ.
Applications and Uses
Flavoring Industry
The most significant commercial application of Octahydro-4,8a-dimethyl-4a(2H)-naphthol is as a flavoring agent:
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Used as a flavoring agent due to its distinctive earthy odor
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Registered with FEMA (Flavor and Extract Manufacturers Association) with the number 4682
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Contributes to the characteristic earthy flavor profiles in certain food and beverage applications
Research Applications
The compound has value in various research contexts:
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Used in studies related to water quality and off-flavors in aquatic systems
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Serves as an important compound in the study of soil microbiology, particularly related to Streptomyces species
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Used as a building block for the synthesis of more complex organic molecules
Regulatory Status
Octahydro-4,8a-dimethyl-4a(2H)-naphthol is subject to various regulatory frameworks:
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Listed in the European Community's EINECS (European Inventory of Existing Commercial Chemical Substances) with numbers 245-590-2 and 225-956-8
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Included in the DSSTox (Distributed Structure-Searchable Toxicity) database with substance IDs DTXSID8051887 and DTXSID101184385
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Listed in the Substances Added to Food (formerly EAFUS) database
Recent Research Developments
Current research on Octahydro-4,8a-dimethyl-4a(2H)-naphthol and related compounds focuses on several areas:
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Total synthesis of related compounds like (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a degraded sesquiterpene isolated from a fermentation broth of Streptomyces albolongus
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Development of stereoselective synthesis methods to control the configuration of multiple stereogenic centers
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Investigation of the biological activities of various stereoisomers
Structural Characteristics
The bicyclic structure of Octahydro-4,8a-dimethyl-4a(2H)-naphthol features several key structural elements:
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A decalin (bicyclo[4.4.0]decane) core structure
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Two methyl substituents at positions 4 and 8a
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A tertiary hydroxyl group at position 4a
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Multiple stereogenic centers that can lead to different stereoisomers
This structural complexity contributes to the compound's unique properties and biological activity.
Detection and Analysis Methods
While the search results don't explicitly detail detection methods for Octahydro-4,8a-dimethyl-4a(2H)-naphthol, common techniques for similar compounds typically include:
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Gas chromatography-mass spectrometry (GC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared spectroscopy (IR)
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High-performance liquid chromatography (HPLC)
These analytical techniques are essential for identifying and quantifying the compound in various matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume